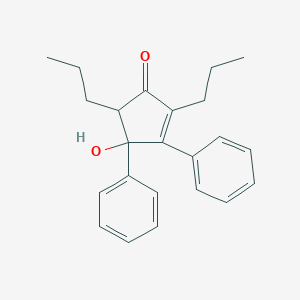
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one is a chemical compound with the molecular formula C23H26O2 and a molecular weight of 334.451 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with hydroxy, diphenyl, and dipropyl groups. It has a boiling point of 436.6ºC at 760 mmHg and a density of 1.091 g/cm³ .
准备方法
The synthesis of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one typically involves the reaction of 5-Nonanone and Benzil under specific conditions . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the cyclopentene ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
化学反应分析
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where one of the substituents on the cyclopentene ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diphenyl and dipropyl groups contribute to its hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one can be compared with similar compounds such as:
4-Hydroxy-3,4-diphenyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the dipropyl groups, which can affect its chemical and biological properties.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: This compound contains a thiophene ring instead of a cyclopentene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one, also known by its CAS number 5587-78-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting various studies and findings that elucidate its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14O2
- Molecular Weight : 250.292 g/mol
- Density : 1.249 g/cm³
- Boiling Point : 363.8 °C
- Flash Point : 155.2 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antioxidant Activity
Several studies have demonstrated the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. For example, a study found that compounds with similar structures exhibited significant antioxidant properties in vitro.
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. In animal models, it has been shown to decrease swelling and pain associated with inflammatory responses.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. A notable study reported that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid. |
| Anti-inflammatory Study | Showed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-induced inflammation models. |
| Anticancer Study | Induced apoptosis in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values of 15 µM and 20 µM respectively. |
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Induction of Caspase Activation : Leading to programmed cell death in cancer cells.
- Scavenging of Reactive Oxygen Species (ROS) : Reducing oxidative stress at cellular levels.
属性
CAS 编号 |
6322-24-3 |
|---|---|
分子式 |
C23H26O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O2/c1-3-11-19-21(17-13-7-5-8-14-17)23(25,18-15-9-6-10-16-18)20(12-4-2)22(19)24/h5-10,13-16,20,25H,3-4,11-12H2,1-2H3 |
InChI 键 |
XAYKGPNIVWPWTC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















